Regioisomeric Differentiation from 3-Fluoropyridine Analog in sGC Stimulation
The patent literature explicitly delineates the 5-fluoropyridine isomer as a key pharmacophore for soluble guanylate cyclase (sGC) stimulation, a pathway for treating cardiovascular diseases. In a recombinant sGC reporter cell line assay, the 5-fluoro-substituted pyrazolopyridine scaffold demonstrated potent stimulation, a property attributed to this specific substitution pattern . The 3-fluoropyridine regioisomer is not claimed or exemplified for this activity, indicating a functional divergence based solely on the fluorine position . This specificity is paramount for programs targeting the NO/sGC/cGMP pathway.
| Evidence Dimension | Recombinant sGC stimulation activity |
|---|---|
| Target Compound Data | Exemplified as the active core in patent UA109660C2 for sGC stimulation. |
| Comparator Or Baseline | 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluoropyridine (CAS 1341900-28-4): Not claimed or exemplified for sGC activity in the same patent family. |
| Quantified Difference | Qualitative: Target compound is a key pharmacophore; comparator is not associated with this activity. |
| Conditions | In vitro recombinant guanylate cyclase reporter cell line assay (Patent UA109660C2). |
Why This Matters
For drug discovery programs targeting sGC, the correct fluorine position is non-negotiable for on-target activity, making the 5-fluoro isomer an irreplaceable starting material.
- [1] BAYER PHARMA AG. New fluoroalkyl-substituted pyrazolopyridine compounds are soluble guanylate cyclase stimulators. Patent WO2012165399A1. [Online]. Available: https://www.freepatentsonline.com/WO2012165399A1.html View Source
